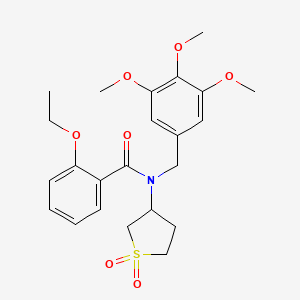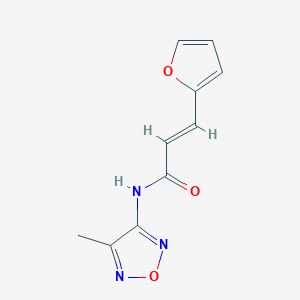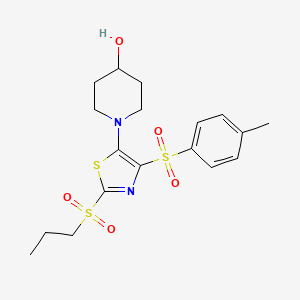
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(3,4,5-trimethoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a dioxidotetrahydrothiophenyl group, an ethoxy group, and a trimethoxybenzyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dioxidotetrahydrothiophenyl group through a nucleophilic substitution reaction. The ethoxy group is then added via an etherification reaction, and finally, the trimethoxybenzyl group is introduced through a Friedel-Crafts alkylation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for large-scale production, ensuring that the compound can be produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or thioether.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce new functional groups onto the benzamide core, leading to a wide range of derivative compounds.
Applications De Recherche Scientifique
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3,4,5-trimethoxybenzyl)benzamide
- N-(1,1-Dioxidotetrahydro-3-thiophenyl)-4-isopropoxy-N-(3,4,5-trimethoxybenzyl)benzamide
- N-(1,1-Dioxidotetrahydro-3-thiophenyl)-3-methoxy-N-(3,4,5-trimethoxybenzyl)benzamide
Uniqueness
N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-ETHOXY-N-(3,4,5-TRIMETHOXYBENZYL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity
Propriétés
Formule moléculaire |
C23H29NO7S |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H29NO7S/c1-5-31-19-9-7-6-8-18(19)23(25)24(17-10-11-32(26,27)15-17)14-16-12-20(28-2)22(30-4)21(13-16)29-3/h6-9,12-13,17H,5,10-11,14-15H2,1-4H3 |
Clé InChI |
ALAMFXVNDXIDEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one](/img/structure/B14993220.png)
![N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993231.png)

![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993241.png)
![1-(4-Methoxyphenyl)-3-[(3-phenoxyphenyl)methyl]urea](/img/structure/B14993246.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14993249.png)
![1-(4-fluorophenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993253.png)
![Dimethyl {2-(4-methoxybenzyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993270.png)


![3-(4-fluorophenyl)-3-hydroxy-7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993283.png)
![2-butoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14993285.png)
![Methyl 4-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B14993287.png)
![3-methyl-N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B14993291.png)
